

Application Notes and Protocols for Vosilasarm in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Vosilasarm** (also known as RAD140 or EP0062) in preclinical patient-derived xenograft (PDX) models of breast cancer. The included protocols are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **Vosilasarm**.

Introduction to Vosilasarm and PDX Models

Vosilasarm is an orally bioavailable, nonsteroidal selective androgen receptor modulator (SARM).[1][2] It functions as an agonist at the androgen receptor (AR) in certain tissues, such as breast cancer, leading to the suppression of tumor growth.[1][3] **Vosilasarm** is under investigation for the treatment of AR-positive (AR+), estrogen receptor-positive (ER+), and HER2-negative (HER2-) breast cancer.[4][5]

Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[6][7] These models are considered highly clinically relevant as they retain the histological and genetic characteristics of the original tumor, including its heterogeneity.[8][9] This makes them a powerful tool for preclinical drug evaluation.[3] Preclinical studies have demonstrated that **Vosilasarm** effectively suppresses the growth of AR+/ER+/HER2- breast cancer PDX models.[3]

Mechanism of Action in AR+/ER+ Breast Cancer

In AR+/ER+ breast cancer, **Vosilasarm** binds to and activates the androgen receptor. This activation is believed to inhibit tumor growth through a distinct mechanism of action that includes the suppression of the estrogen receptor (ER) pathway.[4] A key part of this mechanism is the AR-mediated repression of the ESR1 gene, which codes for ERa.[4] By downregulating ER signaling, **Vosilasarm** can inhibit the proliferation of breast cancer cells that are dependent on this pathway.

Click to download full resolution via product page

Caption: Vosilasarm Signaling Pathway in AR+/ER+ Breast Cancer

Quantitative Data from Preclinical PDX Studies

The efficacy of **Vosilasarm**, both as a monotherapy and in combination, has been evaluated in various AR+/ER+ breast cancer PDX models. The following tables summarize the key quantitative findings from these studies.

Table 1: Vosilasarm Monotherapy in AR+/ER+ Breast Cancer PDX Models

PDX Model	Vosilasarm (RAD140) Dose	Treatment Duration	Outcome	Reference
Hormone- independent, ESR1 D538G mutant	3 mg/kg, twice daily (oral)	Not Specified	80% Tumor Growth Inhibition (TGI)	[8]
AR/ER+ PDX (unspecified)	10 mg/kg/day (oral)	28 days	Statistically significant tumor growth inhibition	[4]

Table 2: Vosilasarm Combination Therapy in AR/ER+ Breast Cancer PDX Models

PDX Model	Treatment	Dose	Treatment Duration	Outcome	Reference
AR/ER+ PDX (HBCx-22)	Vosilasarm + Palbociclib	Vosilasarm: 10 mg/kg/day (oral); Palbociclib: 100 mg/kg/day (oral)	28 days	Improved efficacy over either monotherapy	[4]
AR/ER+ PDX (unspecified)	Vosilasarm + Palbociclib	Not Specified	Not Specified	Enhanced anti-tumor efficacy	[1]
AR/ER+ PDX (unspecified)	Vosilasarm + Everolimus	Not Specified	Not Specified	Enhanced anti-tumor efficacy	[1]

Experimental Protocols

The following are detailed protocols for the use of **Vosilasarm** in PDX models, synthesized from published methodologies.

Protocol 1: Establishment and Propagation of Breast Cancer PDX Models

This protocol describes the general procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent passaging of the established xenograft.

Materials:

- Fresh patient breast tumor tissue, collected under sterile conditions
- Immunodeficient mice (e.g., female NCr nude or NSG mice, 6-8 weeks old)
- 1.7 mg, 60-day slow-release estradiol pellets
- Sterile surgical instruments (scalpels, forceps, scissors)
- Phosphate-buffered saline (PBS) or RPMI-1640 medium
- Matrigel® (optional)
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- Skin adhesive or sutures

Procedure:

- Estradiol Supplementation: For ER+ models, subcutaneously implant an estradiol pellet into the flank of each mouse 24-48 hours prior to tumor implantation.
- Tumor Tissue Preparation:
 - In a sterile biosafety cabinet, wash the fresh patient tumor tissue in cold PBS or RPMI-1640 medium.
 - Remove any non-tumor tissue.
 - Mince the tumor tissue into small fragments of approximately 2-3 mm³.

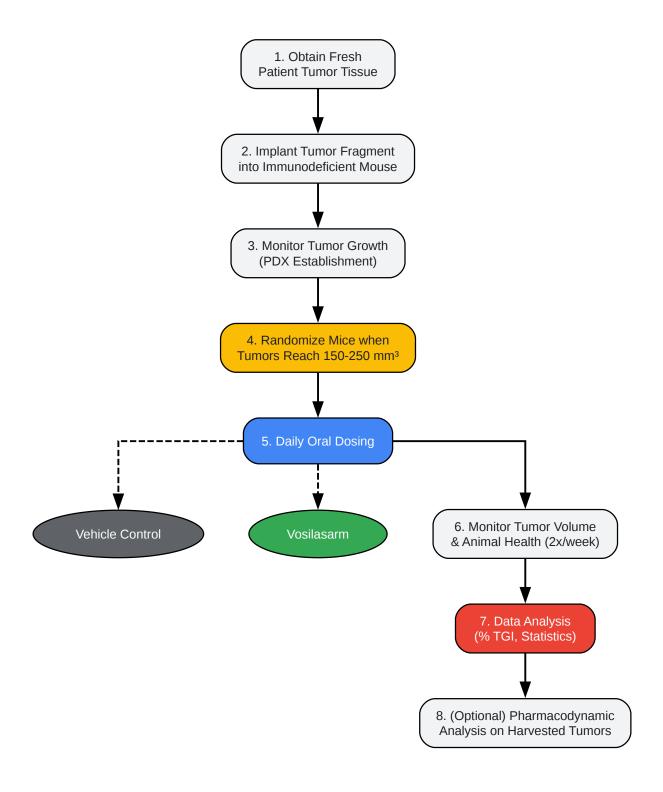
- Surgical Implantation:
 - Anesthetize the mouse.
 - Make a small incision on the flank or in the mammary fat pad.
 - Using forceps, create a subcutaneous pocket.
 - (Optional) Mix the tumor fragment with Matrigel® to improve engraftment.
 - Implant one tumor fragment into the subcutaneous pocket.
 - Close the incision with skin adhesive or sutures.
- · Monitoring:
 - Monitor the mice for tumor growth by caliper measurement twice weekly.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
- Passaging:
 - When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.
 - Aseptically resect the tumor and prepare fragments for implantation into new host mice as described in step 2.

Protocol 2: In Vivo Efficacy Study of Vosilasarm in PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of **Vosilasarm** in mice bearing established PDX tumors.

Materials:

- Mice with established PDX tumors (tumor volume 150-250 mm³)
- Vosilasarm (RAD140)


- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Dosing cannulas (oral gavage needles)
- Calipers for tumor measurement

Procedure:

- Randomization: Once tumors reach the desired volume range (150-250 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Preparation: Prepare a suspension of Vosilasarm in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a solution where 0.2 mL contains 0.2 mg of Vosilasarm).
- · Dosing Administration:
 - Administer Vosilasarm to the treatment group via oral gavage daily at the specified dose (e.g., 10 mg/kg).
 - Administer an equivalent volume of the vehicle to the control group.
- Tumor Growth Monitoring:
 - Measure tumor volumes with calipers twice weekly for the duration of the study (e.g., 28 days).
 - Monitor animal body weight and overall health.
- Data Analysis:
 - Calculate the average tumor volume for each group at each time point.
 - Determine the percent tumor growth inhibition (% TGI) at the end of the study.
 - Perform statistical analysis to compare the treatment group to the control group.

 Pharmacodynamic Studies (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., AR, ERα, Ki67) by IHC, Western blot, or qPCR.

Click to download full resolution via product page

Caption: Experimental Workflow for Vosilasarm Efficacy Testing in PDX Models

Protocol 3: Immunohistochemistry (IHC) for Androgen Receptor

This protocol provides a general guideline for performing IHC to detect AR expression in PDX tumor tissue.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 μm)
- Primary antibody: anti-Androgen Receptor antibody
- Secondary antibody and detection system (e.g., HRP-conjugated)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hematoxylin counterstain
- Microscope

Procedure:

- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
- Blocking: Block endogenous peroxidase activity and non-specific binding sites.
- Primary Antibody Incubation: Incubate the slides with the primary anti-AR antibody at the optimized dilution and duration.
- Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent as per the manufacturer's instructions.
- Counterstaining: Counterstain the slides with hematoxylin.

- Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
- Analysis: Examine the slides under a microscope. AR-positive cells will show nuclear staining. Quantify the percentage of positive cells and the staining intensity. A tumor is typically considered AR+ if ≥10% of tumor cell nuclei show positive staining.[10]

Conclusion

Vosilasarm has demonstrated significant preclinical anti-tumor activity in AR+/ER+ breast cancer PDX models. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of **Vosilasarm** and to explore its mechanism of action in clinically relevant settings. The use of well-characterized PDX models will be crucial in identifying patient populations most likely to benefit from this targeted therapy and in guiding its future clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. Establishment of Patient-derived Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor image by IHC Allina Health Laboratory [labs.allinahealth.org]
- 4. Analysis of genomic and non-genomic signaling of estrogen receptor in PDX models of breast cancer treated with a combination of the PI3K inhibitor alpelisib (BYL719) and fulvestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of Androgen Receptor Elicits Context-Specific Effects in Estrogen Receptor
 –Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Androgen Receptor Expression and Immunohistochemistry Type as Prognostic Factors in a Cohort of Breast Cancer Patients: Result from a Single-Center, Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective Androgen Receptor Modulator RAD140 Inhibits the Growth of Androgen/Estrogen Receptor-Positive Breast Cancer Models with a Distinct Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Vosilasarm in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611295#vosilasarm-use-in-patient-derived-xenograft-pdx-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com